Carmofur

Acid ceramidase Sphingolipid metabolism Cancer apoptosis

Carmofur (HCFU) is the only oral 5-FU prodrug with covalent acid ceramidase inhibition (AC IC50=29 nM)—absent in 5-FU, tegafur, or capecitabine. This dual mechanism is irreplaceable for ceramide-mediated apoptosis, sphingolipid signaling, and AC-targeted combination studies. Additionally validated as a covalent Mpro inhibitor (IC50=1.82 μM; 1.6 Å co-crystal structure) and overcomes TMZ resistance in glioblastoma via AC/E2F8 suppression. Substitution eliminates AC inhibition entirely. Researchers requiring simultaneous 5-FU antimetabolite activity and acid ceramidase targeting must select carmofur.

Molecular Formula C11H16FN3O3
Molecular Weight 257.26 g/mol
CAS No. 61422-45-5
Cat. No. B1668449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarmofur
CAS61422-45-5
Synonyms1-hexylcarbamoyl-5-fluorouracil
carmofur
HCFU
Mifurol
N-hexylcarbamoyl-5-fluorouracil
Molecular FormulaC11H16FN3O3
Molecular Weight257.26 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)N1C=C(C(=O)NC1=O)F
InChIInChI=1S/C11H16FN3O3/c1-2-3-4-5-6-13-10(17)15-7-8(12)9(16)14-11(15)18/h7H,2-6H2,1H3,(H,13,17)(H,14,16,18)
InChIKeyAOCCBINRVIKJHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Carmofur (CAS 61422-45-5): A Dual-Mechanism Fluoropyrimidine Prodrug for Oncology Research


Carmofur (1-hexylcarbamoyl-5-fluorouracil, HCFU) is an orally bioavailable fluoropyrimidine prodrug that functions as a dual-mechanism antineoplastic agent. It generates 5-fluorouracil (5-FU) to inhibit thymidylate synthase and DNA synthesis, while simultaneously acting as a potent covalent inhibitor of acid ceramidase (AC) [1]. Unlike many other 5-FU prodrugs that rely exclusively on 5-FU release for antineoplastic activity, carmofur exhibits direct AC inhibition that induces ceramide accumulation and apoptosis independently of its 5-FU metabolite [2].

Why Carmofur Cannot Be Substituted with 5-FU, Tegafur, or Capecitabine in Acid Ceramidase-Targeting Research


Fluoropyrimidine prodrugs share a common ultimate active metabolite (5-FU), yet they exhibit divergent molecular pharmacology that precludes functional equivalence. Carmofur possesses a unique covalent inhibitory activity against acid ceramidase (IC50 29 nM) that is absent in 5-FU (IC50 >1 mM) and has not been demonstrated for other clinically used oral fluoropyrimidines such as tegafur or capecitabine [1][2]. This dual pharmacology means that substituting carmofur with an alternative 5-FU prodrug would eliminate the AC inhibition component entirely, fundamentally altering the experimental or therapeutic outcome in applications where ceramide-mediated apoptosis, sphingolipid signaling modulation, or AC-targeted combination strategies are under investigation [3].

Quantitative Differentiation Evidence: Carmofur vs. 5-FU, Tegafur, and Temozolomide


Acid Ceramidase Inhibition: Carmofur vs. 5-FU Direct Comparison

Carmofur directly inhibits acid ceramidase with an IC50 of 29 ± 5 nM, whereas 5-fluorouracil (5-FU) exhibits no inhibitory activity at concentrations up to 1 mM, establishing that the AC inhibition property is unique to the intact carmofur molecule and not mediated by its 5-FU metabolite [1]. This >34,000-fold difference in potency demonstrates that carmofur provides a distinct pharmacological activity that cannot be achieved by administering 5-FU or other 5-FU-releasing prodrugs lacking AC inhibitory activity [2].

Acid ceramidase Sphingolipid metabolism Cancer apoptosis

SARS-CoV-2 Mpro Inhibition: Carmofur Covalent Binding with Structural Characterization

Carmofur inhibits SARS-CoV-2 main protease (Mpro) with an IC50 of 1.82 μM and demonstrates antiviral activity in cell-based assays with an EC50 of 24.30 μM [1]. X-ray crystallography at 1.6 Å resolution revealed that carmofur forms a covalent bond with catalytic Cys145 of Mpro, while its hexyl fatty acid tail occupies the hydrophobic S2 subsite—a binding mode that provides a structurally validated starting point for further optimization [2]. This antiviral activity is unrelated to its 5-FU release mechanism and is not shared by 5-FU, tegafur, or capecitabine, which lack the hexylcarbamoyl moiety responsible for Mpro covalent binding [1].

SARS-CoV-2 Main protease inhibitor COVID-19 antiviral

Efficacy Against Temozolomide-Resistant Glioblastoma Cells

Carmofur demonstrates activity against temozolomide (TMZ)-resistant glioblastoma cells, a clinically challenging population with limited treatment options. In TMZ-resistant GBM cells, carmofur treatment decreased cell growth and increased apoptosis along with cell cycle perturbations, effects mediated through reduced E2F8 transcription [1]. This activity is attributed to carmofur‘s acid ceramidase inhibition, which alters sphingolipid balance and ceramide levels in GBM cells—a mechanism entirely distinct from TMZ’s DNA alkylation [2].

Glioblastoma Temozolomide resistance Acid ceramidase

Pharmacokinetic Differentiation: Plasma 5-FU Levels Following Oral Carmofur vs. Alternative Prodrugs

In a comparative pharmacokinetic study using BDF1 mice bearing L1210 ascites tumor, oral equimolar administration of carmofur (HCFU), 5-FU, UFT (tegafur/uracil), and 5‘-deoxy-5-fluorouridine revealed distinct 5-FU tissue distribution profiles. Carmofur produced the highest plasma 5-FU level among all four drugs during the initial 4 hours post-administration [1]. However, tumor 5-FU concentration following carmofur treatment remained below detectable levels until 24 hours, indicating that carmofur generates a high systemic 5-FU exposure profile but may exhibit different tumor accumulation kinetics compared to UFT [2].

Pharmacokinetics Oral bioavailability 5-FU prodrugs

Clinical Adjuvant Efficacy: Carmofur-Containing Oral Fluoropyrimidine Regimens

An individual patient data meta-analysis of randomized trials evaluating oral fluoropyrimidines (including tegafur and carmofur) as adjuvant chemotherapy for curatively resected colorectal cancer demonstrated a statistically significant survival benefit. For Dukes‘ C colorectal cancer specifically, the analysis showed a risk ratio of 0.828 (95% CI 0.734-0.999, P=0.049), indicating a 17.2% reduction in risk of death or recurrence [1]. Notably, the meta-analysis included carmofur as one of the evaluated oral fluoropyrimidines, and separate IPD meta-analysis focused specifically on carmofur strongly suggested an effect of long-term oral carmofur chemotherapy for curatively resected colorectal carcinoma [2].

Colorectal cancer Adjuvant chemotherapy Oral fluoropyrimidines

Gastrointestinal Stability and Antiproliferative Activity: Carmofur vs. 5-FU

Carmofur, as a prodrug of 5-FU, demonstrates better gastrointestinal stability and superior antiproliferative activity compared to its active counterpart 5-FU when administered orally [1]. The hexylcarbamoyl modification at the N1 position of the 5-FU scaffold protects the molecule from rapid degradation in the gastrointestinal tract, enabling oral administration—a significant advantage over 5-FU, which requires intravenous administration due to poor and variable oral bioavailability [2].

Prodrug stability Oral chemotherapy Antiproliferative activity

Optimal Research Applications for Carmofur Based on Quantitative Differentiation Evidence


Dual-Mechanism Cancer Research: AC Inhibition Plus Antimetabolite Activity

Carmofur is the preferred compound for studies requiring simultaneous acid ceramidase inhibition and 5-FU-mediated antimetabolite activity. Its unique dual pharmacology (AC IC50 = 29 nM) distinguishes it from all other clinically available 5-FU prodrugs and from 5-FU itself (IC50 >1 mM). This makes carmofur essential for investigating ceramide-mediated apoptosis pathways in colorectal, breast, and glioblastoma cancer models, particularly where sphingolipid metabolism modulation is hypothesized to contribute to therapeutic efficacy [1][2].

SARS-CoV-2 Mpro Inhibitor Development and Structural Biology

Carmofur serves as a structurally characterized covalent inhibitor of SARS-CoV-2 main protease (Mpro; IC50 = 1.82 μM; EC50 = 24.30 μM). The 1.6 Å X-ray crystal structure of the carmofur-Mpro complex provides a validated starting point for structure-guided optimization. Researchers developing next-generation Mpro inhibitors can use carmofur as a reference covalent inhibitor and chemical scaffold for medicinal chemistry campaigns aimed at improving potency against Mpro while reducing off-target effects [3].

Temozolomide-Resistant Glioblastoma Studies

Carmofur demonstrates activity against TMZ-resistant glioblastoma cells via a mechanism (AC inhibition and reduced E2F8 transcription) that is orthogonal to TMZ‘s DNA alkylation. Researchers studying TMZ resistance mechanisms or seeking alternative therapeutic approaches for recurrent GBM should select carmofur as a mechanistically distinct tool compound. Its established activity in TMZ-resistant GBM cell lines supports its use in preclinical studies evaluating AC-targeted strategies for overcoming chemoresistance in brain tumors [4].

Pharmacokinetic Studies of Oral Fluoropyrimidine Prodrugs

Carmofur exhibits a distinct pharmacokinetic profile characterized by high early plasma 5-FU exposure (highest among tested oral fluoropyrimidines in the first 4 hours post-dose) but limited tumor accumulation relative to UFT. This unique exposure pattern makes carmofur a valuable comparator compound in preclinical pharmacokinetic studies evaluating how different 5-FU release kinetics affect antitumor efficacy and toxicity. The availability of validated LC-MS/MS methods for carmofur quantification in mouse plasma further supports its use in rigorous PK/PD investigations [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carmofur

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.